molecular formula C12H15N3O B13444688 4-Methylamino-d3 Antipyrine

4-Methylamino-d3 Antipyrine

Cat. No.: B13444688
M. Wt: 220.29 g/mol
InChI Key: JILCEWWZTBBOFS-BMSJAHLVSA-N
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Description

4-Methylamino-d3 Antipyrine: is a stable isotope-labeled compound, often used as a reference standard in pharmaceutical testing. It belongs to the family of non-steroidal anti-inflammatory drugs (NSAIDs) and is a metabolite of dipyrone (metamizole). The molecular formula of this compound is C12H12D3N3O, and it has a molecular weight of 220.29 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylamino-d3 Antipyrine typically involves the methylation of antipyrine derivativesThis can be achieved through various methylation reactions using reagents such as methyl iodide or dimethyl sulfate under basic conditions .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced analytical techniques to monitor the reaction progress and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Methylamino-d3 Antipyrine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of this compound, which can be further analyzed for their pharmacological properties .

Mechanism of Action

The mechanism of action of 4-Methylamino-d3 Antipyrine is primarily related to its role as a metabolite of dipyrone. It acts by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1, COX-2, and COX-3, which are involved in the synthesis of prostaglandins. By inhibiting these enzymes, the compound reduces inflammation, pain, and fever .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its stable isotope labeling, which makes it particularly useful in analytical and pharmacokinetic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantification in various biological and chemical processes .

Properties

Molecular Formula

C12H15N3O

Molecular Weight

220.29 g/mol

IUPAC Name

1,5-dimethyl-2-phenyl-4-(trideuteriomethylamino)pyrazol-3-one

InChI

InChI=1S/C12H15N3O/c1-9-11(13-2)12(16)15(14(9)3)10-7-5-4-6-8-10/h4-8,13H,1-3H3/i2D3

InChI Key

JILCEWWZTBBOFS-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC

Origin of Product

United States

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